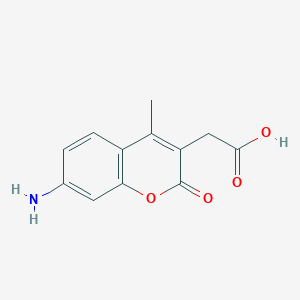
2-(7-氨基-4-甲基-2-氧代-2H-色烯-3-基)乙酸
描述
7-氨基-4-甲基香豆素 (AMCA): 是一种常用的亮蓝色荧光染料,广泛应用于生物学和化学研究。它在 365 nm 激发时表现出强荧光,并且具有光稳定性。在 pH 4 到 10 的范围内,其荧光与 pH 无关。 AMCA 在脂肪族胺化合物的标记方面特别有用 .
科学研究应用
AMCA 在各个领域都有应用:
细胞成像: 用作荧光探针来可视化细胞结构和跟踪生物分子。
流式细胞术: 用于细胞分选和分析。
蛋白质标记: AMCA 标记的抗体用于免疫荧光研究。
药物递送: 与药物载体偶联用于靶向递送。
酶测定: 检测酶活性。
作用机制
AMCA 的作用机制涉及在激发后发射荧光。它与特定靶标(例如蛋白质、核酸)结合并发射光,帮助可视化和定量。具体的途径取决于具体的应用。
生化分析
Biochemical Properties
The 7-Amino-4-methyl-3-coumarinylacetic acid is a useful agent for labeling proteins . It demonstrates a characteristic absorption peak at 345 nm with a fluorescence emission at 440-460 nm (blue region) . When conjugated with proteins, the absorption peak shifts to 355 nm with a fluorescence emission at 440-460 nm .
Cellular Effects
The effects of 7-Amino-4-methyl-3-coumarinylacetic acid on cells are primarily observed through its use as a fluorescent probe. The compound’s fluorescence allows for the visualization of the proteins it is bound to, enabling researchers to track and study various cellular processes .
Molecular Mechanism
The molecular mechanism of action of 7-Amino-4-methyl-3-coumarinylacetic acid involves its binding to proteins through the formation of photostable amide links . This is facilitated by the compound’s N-hydroxysuccinimide ester, which reacts with lysine residues under mild conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, 7-Amino-4-methyl-3-coumarinylacetic acid is known for its photostability . This means that it retains its fluorescent properties over time, even when exposed to light. This makes it a valuable tool for long-term studies of cellular processes.
Transport and Distribution
The transport and distribution of 7-Amino-4-methyl-3-coumarinylacetic acid within cells and tissues are determined by its use as a fluorescent probe. When bound to proteins, the compound can be transported wherever those proteins localize within the cell .
Subcellular Localization
The subcellular localization of 7-Amino-4-methyl-3-coumarinylacetic acid is dependent on the proteins it is bound to. By attaching to specific proteins, the compound can be directed to specific compartments or organelles within the cell .
准备方法
AMCA 可以通过多种途径合成,包括琥珀酰亚胺酯衍生物。琥珀酰亚胺酯形式与伯胺反应形成稳定的酰胺键。工业生产方法可能涉及使用优化条件进行大规模合成。
化学反应分析
AMCA 会发生几种类型的反应:
酰胺化: 琥珀酰亚胺酯与伯胺反应形成稳定的酰胺键。
水解: AMCA 在特定条件下可以被水解。
荧光猝灭: 与某些分子的相互作用会导致其荧光猝灭。
常用试剂包括琥珀酰亚胺酯、胺和水解剂。主要产物包括 AMCA 标记的生物分子和偶联物。
相似化合物的比较
AMCA 由于其亮蓝色荧光、光稳定性和 pH 独立性而独一无二。 类似的化合物包括 Alexa Fluor 350 和 MUG (3-羧基伞形酮 β-D-半乳糖苷) .
属性
IUPAC Name |
2-(7-amino-4-methyl-2-oxochromen-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-6-8-3-2-7(13)4-10(8)17-12(16)9(6)5-11(14)15/h2-4H,5,13H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQDLKUMPUDNPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20147648 | |
| Record name | 7-Amino-4-methylcoumarin-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20147648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown powder; [Sigma-Aldrich MSDS] | |
| Record name | 7-Amino-4-methyl-3-coumarinylacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20128 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
106562-32-7 | |
| Record name | 7-Amino-4-methylcoumarin-3-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106562327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Amino-4-methylcoumarin-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20147648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Amino-4-methyl-3-coumarinylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does AMCA compare to other fluorescent dyes used for live/dead staining techniques in bacterial biofilm research?
A1: Traditional live/dead staining techniques typically utilize red or green fluorescent markers like SYTO® 9, propidium iodide, and fluorescein. [] AMCA, with its blue fluorescence, provides a third distinguishable color channel, enabling researchers to simultaneously track the distribution and effects of drugs or drug delivery systems within the same sample. [] This avoids interference with the pre-existing live/dead staining, allowing for a more comprehensive analysis of the biofilm's response to treatment.
Q2: What makes AMCA suitable for labeling polymeric particles intended for drug delivery, specifically via inhalation?
A2: Poly(d,l-lactide-co-glycolide) (PLGA) is a biocompatible and biodegradable polymer often employed in developing drug delivery systems, particularly for inhalation. [] AMCA can be covalently bound to PLGA without significantly altering its physicochemical properties. This allows researchers to track the distribution and behavior of PLGA micro- and nanoparticles within biological systems like lung tissue, using techniques like confocal laser scanning microscopy. []
Q3: Can AMCA's fluorescence be utilized to study biophysical properties of cells beyond just visualization?
A3: Absolutely. Research shows that AMCA can be covalently attached to the surface of bacterial cells like E. coli via amine coupling reactions. [] This attachment, even at low concentrations, can induce measurable changes in the cells' electrokinetic and dielectrophoretic properties. [] These changes can be precisely measured and provide valuable insights into how surface modifications impact the cell's biophysical characteristics.
Q4: What is the significance of studying the solute-solvent interactions of AMCA?
A4: Understanding how AMCA interacts with different solvents is crucial for optimizing its use in various applications. Studies using UV/Vis absorption and fluorescence spectroscopy reveal that AMCA's spectral properties are sensitive to solvent polarity. [] Both general solute/solvent interactions and hydrogen bonding contribute to these changes. [] This knowledge is vital for selecting appropriate solvents for AMCA-based assays and interpreting the results accurately.
Q5: Can AMCA be used in more complex systems beyond single-molecule labeling?
A5: Yes, AMCA's versatility extends to developing sophisticated nanodevices. For instance, it has been successfully incorporated into DNA photonic wires (PWs). [] In this application, AMCA acts as the donor in a Förster resonance energy transfer (FRET) system, efficiently transferring energy to an acceptor molecule, Texas Red. [] This system exhibits strong energy transfer efficiency and allows for the creation of DNA PWs capable of emitting light in three primary colors by manipulating the extent of FRET. [] This has exciting implications for applications like information encryption.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


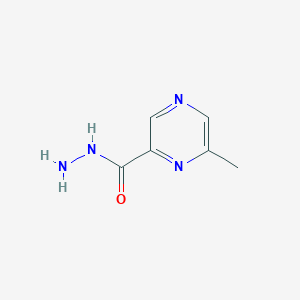
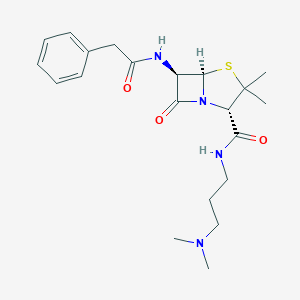
![2-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B8950.png)
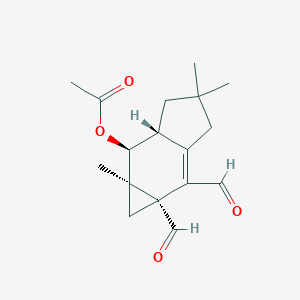
![2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile](/img/structure/B8952.png)


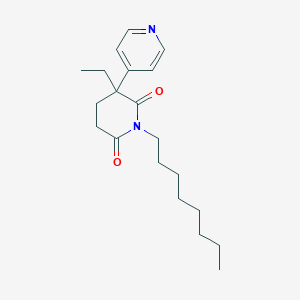
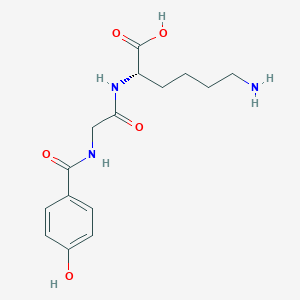
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]hexanamide](/img/structure/B8962.png)
![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine](/img/structure/B8968.png)

![(2S)-1-(2-aminoacetyl)-N-[(2R)-1-[[2-[[(2S)-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-2,3-dihydropyrrole-2-carboxamide](/img/structure/B8975.png)
![N-[(2-chlorophenyl)methyl]prop-2-en-1-amine](/img/structure/B8976.png)
